molecular formula C16H13FN4O2S B2502275 N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896328-54-4

N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2502275
CAS No.: 896328-54-4
M. Wt: 344.36
InChI Key: IHTCOFQHKRLAQE-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrido[1,2-a][1,3,5]triazin-4-one core, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. The structure is further functionalized with a sulfanylacetamide group linked to a 4-fluorobenzyl substituent, a motif commonly found in compounds with pharmacological properties. While the specific biological profile of this compound requires further investigation by researchers, structurally related pyridotriazine and oxazolidinone analogs have been explored for antimicrobial applications . This product is intended for laboratory research use only and is not formulated for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling this material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-12-6-4-11(5-7-12)9-18-14(22)10-24-15-19-13-3-1-2-8-21(13)16(23)20-15/h1-8H,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTCOFQHKRLAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluorophenylmethylamine, which is then reacted with 2-chloroacetyl chloride to form the intermediate 2-chloro-N-[(4-fluorophenyl)methyl]acetamide. This intermediate is further reacted with 4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyridotriazinone moiety can be reduced to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs identified in the evidence:

Compound Name Core Structure Substituents/Functional Groups Reported Activity/Application Reference(s)
N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide Pyrido[1,2-a][1,3,5]triazin-4-one Sulfanyl group, 4-fluorophenylmethyl acetamide Not explicitly stated (structural focus)
N-(4-fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-3-yl)acetamide Benzoimidazo[1,2-a]imidazole Furan-2-ylmethyl, 4-fluorophenyl acetamide Bacterial biofilm inhibition
N,N2-bis(4-fluorophenyl)acetamide Acetamide Dual 4-fluorophenyl substituents Intermediate for heterocyclic synthesis
N-(4-sulfamoylphenyl)propanamide Propanamide Sulfamoylphenyl group Anti-inflammatory or enzyme inhibition
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, sulfanyl group, acetamide Anti-exudative activity (vs. diclofenac)

Key Observations:

Core Heterocyclic Systems :

  • The target compound’s pyrido[1,2-a][1,3,5]triazine core distinguishes it from benzoimidazoimidazole (Entry 2) or triazole (Entry 4) systems. These cores influence electronic properties and binding affinities to biological targets .
  • The sulfur atom in the sulfanyl group (common in Entries 1, 4, and 7) may enhance metabolic stability or mediate interactions with cysteine residues in enzymes .

Substituent Effects: The 4-fluorophenyl group is a recurring motif (Entries 1, 2, 9) linked to improved lipophilicity and bioavailability. For example, in Entry 2, this group contributes to biofilm inhibition by enhancing membrane penetration .

Biological Activity: While the target compound lacks explicit activity data, analogs like Entry 2 (biofilm inhibition) and Entry 4 (anti-exudative effects) suggest plausible applications in antimicrobial or anti-inflammatory contexts .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and related research findings.

The compound's molecular formula is C16H13FN4O2SC_{16}H_{13}FN_4O_2S, with a molecular weight of approximately 358.39 g/mol. Its structure features a fluorophenyl group, a pyridotriazinone moiety, and a sulfanylacetamide linkage. The presence of the fluorine atom enhances stability and lipophilicity, which may influence its interaction with biological targets.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer activity . It has been identified as a potential candidate for cancer treatment due to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating gene expression related to cell cycle regulation and apoptosis pathways.

Enzyme Inhibition

The compound may act as an enzyme inhibitor or receptor modulator , indicating potential therapeutic applications beyond oncology. Its interactions with specific enzymes or receptors could lead to alterations in signal transduction pathways, contributing to its anti-inflammatory and anticancer effects. For example, studies have indicated that it may inhibit certain kinases involved in tumor growth and metastasis.

The mechanism of action involves binding to specific molecular targets within the cell. This compound likely interacts with enzymes or receptors that modulate biological pathways. This interaction can result in the inhibition of enzyme activity or alteration of receptor signaling, leading to various therapeutic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route begins with the preparation of 4-fluorophenylmethylamine, which is then reacted with 2-chloroacetyl chloride to form an intermediate. This intermediate is further reacted with 4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol under basic conditions to yield the final product .

Synthetic Route Overview

StepReaction
1Preparation of 4-fluorophenylmethylamine
2Reaction with 2-chloroacetyl chloride
3Reaction with 4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Anticancer Activity : Research showed that this compound could inhibit the growth of various cancer cell lines at micromolar concentrations.
  • Enzyme Interaction Studies : Ligand docking studies indicated that the compound binds effectively at the active sites of certain kinases involved in cancer progression.
  • Comparative Analysis : Similar compounds were assessed for their biological activity; however, this compound demonstrated superior potency due to its unique structural features.

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